Dipropetryn
Overview
Description
Dipropetryn is a chemical compound with the molecular formula C₁₁H₂₁N₅S . It is also known by other names such as Cotofor, GS 16068, and Sancap . It is often used in environmental testing .
Molecular Structure Analysis
The molecular weight of Dipropetryn is 253.367 . The IUPAC Standard InChI is InChI=1S/C11H21N5S/c1-6-17-11-15-9 (12-7 (2)3)14-10 (16-11)13-8 (4)5/h7-8H,6H2,1-5H3, (H2,12,13,14,15,16) . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
Dipropetryn is a solid at room temperature . Its melting point is 105℃ . It is soluble in water at 20°C to 16.0 ppm and soluble in aromatic and chlorinated hydrocarbon solvents . It is stable under normal temperature and pressure, neutral, slightly acidic, and slightly alkaline conditions .
Scientific Research Applications
Extraction and Analysis Techniques
Ionic Liquid Foam-Based Solvent Flotation
Zhang et al. (2015) developed an ionic liquid foam-based solvent flotation coupled with high-performance liquid chromatography for extracting and determining triazine herbicides, including Dipropetryn, from soybean samples. This method simultaneously performs flotation and concentration of target analytes, with recoveries ranging from 84.5% to 106.8% (Zhang et al., 2015).
Metal-Organic Framework MIL-101(Cr) in Microextraction
Jiang et al. (2018) used a metal-organic framework material, MIL-101(Cr), as a sorbent for microextraction in packed syringe (MEPS) to extract triazine herbicides, including Dipropetryn, from corn samples. The method achieved lower detection limits than previous methods, indicating its efficiency for extracting triazine herbicides in corn samples (Jiang et al., 2018).
Microwave-Assisted Ionic-Liquid-Impregnated Resin Extraction
Wu et al. (2015) developed a method for extracting triazine herbicides, including Dipropetryn, from honey samples using microwave-assisted ionic-liquid-impregnated resin solid-liquid extraction. This method provides a fast and efficient extraction process with recoveries ranging from 80.1 to 103.4% (Wu et al., 2015).
Application in Food Safety
Determination in Vegetables
Zhang et al. (2014) established an ionic liquid foam floatation solid-phase extraction method for extracting triazine herbicides, including Dipropetryn, from vegetable samples. This method demonstrated satisfactory recoveries ranging from 78.64% to 104.37% (Zhang et al., 2014).
Extraction from Corn Samples
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Safety And Hazards
Dipropetryn is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . In case of accidental release, it is advised to collect spillage . The contents/container should be disposed of to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
properties
IUPAC Name |
6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S/c1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMZOGDXOFZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037533 | |
Record name | Dipropetryn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropetryn | |
CAS RN |
4147-51-7 | |
Record name | Dipropetryn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4147-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropetryn [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipropetryn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipropetryn | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROPETRYN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMU670U9DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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